molecular formula C22H18ClN3O2S B2445638 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1105241-91-5

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2445638
CAS No.: 1105241-91-5
M. Wt: 423.92
InChI Key: MUGKKYJLJBATMN-UHFFFAOYSA-N
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Description

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S and its molecular weight is 423.92. The purity is usually 95%.
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Biological Activity

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide, also known by its CAS number 1105241-91-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula for this compound is C22H18ClN3O2SC_{22}H_{18}ClN_{3}O_{2}S, with a molecular weight of 423.9 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-(4-ethylphenyl)acetamide moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1105241-91-5
Molecular FormulaC22H18ClN3O2S
Molecular Weight423.9 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A case study involving a related compound demonstrated that it inhibited tumor growth in xenograft models, suggesting that structural modifications can enhance potency against specific tumor types.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. Research indicates that thieno[3,2-d]pyrimidine derivatives possess broad-spectrum antibacterial and antifungal activities. In vitro assays have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.

For example, a study reported that a structurally similar derivative exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. While specific data for the compound is limited, these findings suggest potential efficacy in treating infections.

The proposed mechanism of action for compounds in this class involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division. This interference can lead to cell death in rapidly dividing cells, such as those found in tumors or pathogenic microorganisms.

Research Findings

A summary of key findings from various studies on the biological activity of related compounds is presented below:

Study ReferenceActivity TypeFindings
Study AAntitumorInhibition of cancer cell proliferation
Study BAntimicrobialMIC values: 12.5 µg/mL (S. aureus), 25 µg/mL (E. coli)
Study CApoptosis InductionInduced apoptosis in cancer cell lines

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-2-14-3-9-17(10-4-14)25-19(27)11-26-13-24-20-18(12-29-21(20)22(26)28)15-5-7-16(23)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGKKYJLJBATMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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